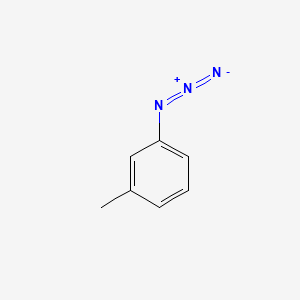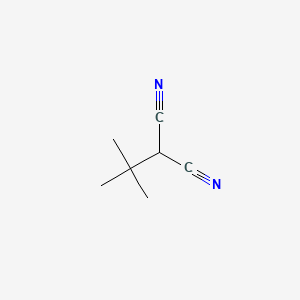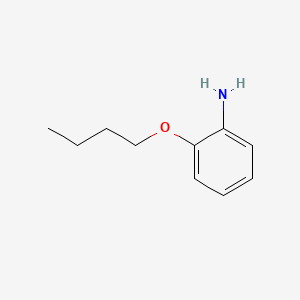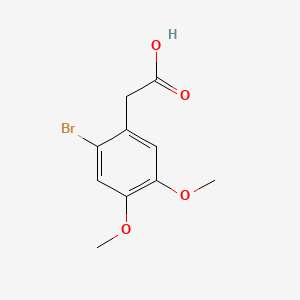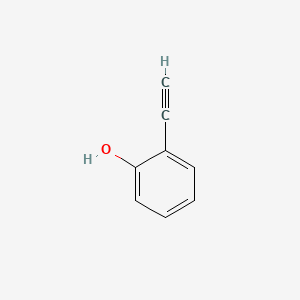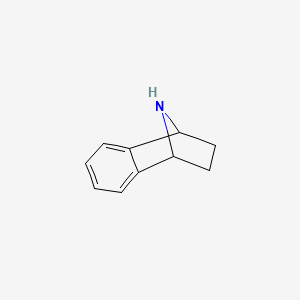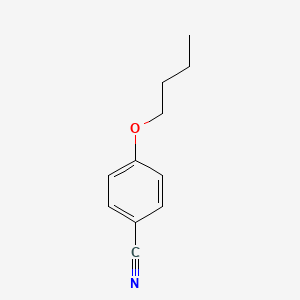
1H-苯并咪唑-2-乙酰胺
描述
1H-Benzimidazole-2-acetamide is a heterocyclic organic compound that features a benzimidazole ring fused with an acetamide group. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. The benzimidazole ring is a fused bicyclic structure consisting of a benzene ring and an imidazole ring, which contributes to its stability and reactivity.
科学研究应用
1H-Benzimidazole-2-acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.
Industry: The compound is utilized in the development of agrochemicals and dyes.
作用机制
Target of Action
1H-Benzimidazole-2-acetamide, also known as 2-(1H-Benzo[d]imidazol-2-yl)acetamide, is a compound that has been found to have significant biological activity. The primary targets of this compound are parasitic infections caused mainly by the species Trichinella spiralis . It has also been reported to have urease inhibitory activity .
Mode of Action
The mode of action of benzimidazole compounds, including 1H-Benzimidazole-2-acetamide, involves interference with mitosis . They bind with microtubule and stop cellular processes such as cytoskeleton formation and rearrangement, cell division, and intracellular tracking .
Biochemical Pathways
The biochemical pathways affected by 1H-Benzimidazole-2-acetamide are related to its antiparasitic and antioxidant activities . The compound is capable of reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability, safety, and stability profiles .
Result of Action
The result of the action of 1H-Benzimidazole-2-acetamide is the inhibition of parasitic infections and the reduction of oxidative stress in the infected host . In comparison to thiourea and hydroxyurea as standards, benzimidazole derivatives had stronger urease inhibition activity .
Action Environment
The action of 1H-Benzimidazole-2-acetamide can be influenced by environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro, indicating that all hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin . The compound’s antioxidant activity was also elucidated in vitro against stable free radicals .
生化分析
Biochemical Properties
1H-Benzimidazole-2-acetamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of 1H-Benzimidazole-2-acetamide is with enzymes involved in microbial metabolism, where it acts as an inhibitor. For instance, it has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is significant because urease is a virulence factor for many pathogenic bacteria, and its inhibition can reduce the pathogenicity of these organisms.
Additionally, 1H-Benzimidazole-2-acetamide interacts with proteins involved in cell signaling pathways. It has been observed to bind to protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This binding can alter the activity of these kinases, thereby influencing various cellular processes such as cell growth, differentiation, and apoptosis .
Cellular Effects
The effects of 1H-Benzimidazole-2-acetamide on various types of cells and cellular processes are profound. In cancer cells, for example, 1H-Benzimidazole-2-acetamide has been shown to induce apoptosis, a process of programmed cell death that is often dysregulated in cancer . This induction of apoptosis is mediated through the activation of caspases, which are proteases that play essential roles in the execution of apoptosis.
Furthermore, 1H-Benzimidazole-2-acetamide influences cell signaling pathways by modulating the activity of key signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) . These pathways are critical for regulating immune responses, inflammation, and cell survival. By modulating these pathways, 1H-Benzimidazole-2-acetamide can exert anti-inflammatory and immunomodulatory effects.
Molecular Mechanism
At the molecular level, 1H-Benzimidazole-2-acetamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, 1H-Benzimidazole-2-acetamide inhibits urease by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of urea . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme.
In addition to enzyme inhibition, 1H-Benzimidazole-2-acetamide can modulate gene expression by interacting with transcription factors. For instance, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . By inhibiting NF-κB, 1H-Benzimidazole-2-acetamide can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.
Temporal Effects in Laboratory Settings
The effects of 1H-Benzimidazole-2-acetamide can change over time in laboratory settings. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a reduction in its biological activity, highlighting the importance of proper storage and handling of the compound in laboratory settings.
Long-term studies have also revealed that 1H-Benzimidazole-2-acetamide can have sustained effects on cellular function. For example, prolonged exposure to the compound has been shown to result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes . These changes in gene expression can have lasting effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole-2-acetamide vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without causing significant toxicity . At higher doses, 1H-Benzimidazole-2-acetamide can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, where it can interfere with normal cellular functions.
Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic effects . This threshold dose varies depending on the specific biological activity being targeted, highlighting the importance of dose optimization in the development of 1H-Benzimidazole-2-acetamide as a therapeutic agent.
Metabolic Pathways
1H-Benzimidazole-2-acetamide is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This conjugation increases the solubility of the compound, facilitating its excretion in the urine.
The metabolic pathways of 1H-Benzimidazole-2-acetamide also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is required for the reduction of the compound during its biotransformation . These interactions can influence the rate of metabolism and the overall bioavailability of the compound.
Transport and Distribution
The transport and distribution of 1H-Benzimidazole-2-acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, 1H-Benzimidazole-2-acetamide can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of 1H-Benzimidazole-2-acetamide within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues such as the liver and adipose tissue . This distribution pattern can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its overall therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1H-Benzimidazole-2-acetamide is critical for its activity and function. The compound has been shown to localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments.
In the nucleus, 1H-Benzimidazole-2-acetamide can interact with transcription factors and other nuclear proteins, influencing gene expression . In the mitochondria, the compound can affect mitochondrial function and energy metabolism by interacting with mitochondrial enzymes . In the endoplasmic reticulum, 1H-Benzimidazole-2-acetamide can modulate protein folding and secretion by interacting with chaperone proteins .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetamide can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with acetic acid derivatives. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the benzimidazole ring.
Industrial Production Methods: In industrial settings, the synthesis of 1H-Benzimidazole-2-acetamide often involves the use of catalysts to enhance the reaction efficiency. Catalysts such as copper(I) iodide and l-proline have been employed to facilitate the coupling of aqueous ammonia with 2-iodoacetanilides, followed by cyclization under acidic conditions .
化学反应分析
Types of Reactions: 1H-Benzimidazole-2-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield benzimidazole-2-ylmethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .
相似化合物的比较
Benzimidazole: The parent compound, which lacks the acetamide group.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness: 1H-Benzimidazole-2-acetamide is unique due to its acetamide group, which enhances its solubility and bioavailability. This structural modification also contributes to its diverse biological activities, making it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRDCKXOEFPOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209623 | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60792-56-5 | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60792-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-benzimidazole-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


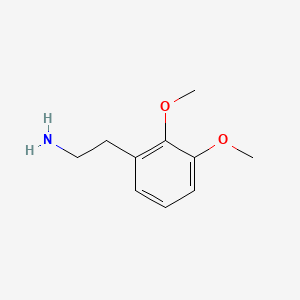
![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)


